N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline

Catalog No.
S13907789
CAS No.
62197-66-4
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline

CAS Number

62197-66-4

Product Name

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline

IUPAC Name

N,N-dimethyl-4-[2-(4-nitrophenyl)ethynyl]aniline

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h5-12H,1-2H3

InChI Key

CQQSKZMFQUVGDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-]

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is an organic compound with the molecular formula C16H14N2O2C_{16}H_{14}N_{2}O_{2} and a molecular weight of approximately 266.3 g/mol. This compound features a dimethylamino group and a nitrophenyl group linked via an ethynyl bridge, making it a member of the class of compounds known as substituted anilines. The presence of the nitro group introduces significant electronic effects, influencing both its chemical reactivity and biological activity.

, including:

  • Oxidation: The nitrophenyl group can undergo further oxidation under specific conditions, potentially forming more complex derivatives.
  • Substitution Reactions: The dimethylamino group may engage in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: This compound can serve as a precursor in Sonogashira or similar cross-coupling reactions, facilitating the synthesis of more complex aromatic compounds .

Research indicates that N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline exhibits interesting biological properties. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Certain nitro-substituted anilines have demonstrated antimicrobial properties against various pathogens.
  • Nonlinear Optical Materials: The compound's unique structure may allow it to be utilized in developing materials with nonlinear optical properties, which are valuable in photonics and telecommunications .

The synthesis of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline typically involves the following steps:

  • Starting Materials: The synthesis often begins with 4-nitroaniline and an appropriate ethynylating agent.
  • Sonogashira Coupling Reaction: A common method involves the Sonogashira cross-coupling reaction between 4-bromo-4-nitrophenylacetylene and N,N-dimethylbenzenamine in the presence of palladium catalysts and copper(I) iodide under an inert atmosphere (argon) at room temperature.
  • Purification: The product is purified using silica gel chromatography, often employing solvents like dichloromethane and petroleum ether for effective separation .

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline has several potential applications:

  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Dyes and Pigments: The compound may be employed in dye formulations due to its vibrant color properties derived from the nitrophenyl group.
  • Pharmaceuticals: Its biological activity suggests potential applications in drug development, particularly in anticancer therapies .

Several compounds share structural similarities with N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-EthynylanilineC8H7NC_{8}H_{7}NSimpler structure, lacks nitro substitution
N,N-Dimethyl-4-(phenylethynyl)anilineC16H16N2C_{16}H_{16}N_{2}Similar dimethylamino group, different substituents
4-NitroanilineC6H6N2O2C_{6}H_{6}N_{2}O_{2}Contains only one aromatic ring without ethynyl
N,N-DimethylbenzeneamineC9H13NC_{9}H_{13}NLacks ethynyl and nitro groups

Uniqueness

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline's uniqueness lies in its combination of electronic properties from both the dimethylamino and nitrophenyl groups linked by an ethynyl bridge. This configuration not only enhances its reactivity but also positions it favorably for applications in advanced materials and pharmaceuticals.

Sonogashira Cross-Coupling in Alkyne-Bridged Aromatic Systems

The Sonogashira reaction is pivotal for constructing the ethynyl bridge in this compound. This Pd/Cu-catalyzed cross-coupling connects terminal alkynes with aryl halides under mild conditions, making it ideal for heat-sensitive substrates. For N,N-dimethyl-4-[(4-nitrophenyl)ethynyl]aniline, the reaction likely involves coupling a 4-iodo-N,N-dimethylaniline derivative with 4-nitrophenylacetylene.

The general mechanism proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the carbon-carbon bond. Key challenges include optimizing solvent systems and bases to prevent side reactions. For instance, in analogous syntheses of oligo(p-phenyleneethynylene)s, standard Sonogashira conditions (PdCl₂, CuI, PPh₃) in toluene or THF failed, necessitating solvent screening to identify compatible media like dimethylformamide (DMF).

Table 1: Solvent Effects on Sonogashira Coupling Efficiency

SolventBaseYield (%)Reference
TolueneEt₃N12
THFEt₃N18
DMFiPr₂NH82

The electron-withdrawing nitro group on the phenylacetylene moiety may slow transmetallation, requiring elevated temperatures or bulky phosphine ligands to enhance catalytic activity.

Palladium-Catalyzed C–N Activation and Arylation Techniques

The dimethylamino group on the aniline ring is typically introduced via alkylation or through Pd-mediated C–N bond formation. While the Buchwald-Hartwig amination is renowned for constructing aryl amines, its application here is limited since the dimethylamino group is introduced prior to cross-coupling. However, recent advances in C–H activation offer alternative pathways.

Palladium-catalyzed ortho-C(sp²)–H functionalization, as demonstrated in γ-lactone-fused tetrahydroquinoline synthesis, employs directing groups to achieve site-selective bond formation. For N,N-dimethylaniline derivatives, vinylacetic acid has been shown to facilitate C–H activation by coordinating Pd and stabilizing transition states via hydrogen bonding. This approach could enable late-stage functionalization of the aniline ring without requiring pre-halogenation.

Mechanistic Highlights:

  • Oxidative Addition: Pd(0) inserts into the C–X bond of the aryl halide.
  • Transmetallation: Copper transfers the acetylide to Pd.
  • Reductive Elimination: Pd releases the coupled product, regenerating the catalyst.

Regioselective Nitration Strategies for Electron-Deficient Arenes

Introducing the nitro group at the para position of the phenyl ring demands careful control over electronic and steric effects. Nitration of electron-deficient arenes typically requires harsh conditions (e.g., mixed HNO₃/H₂SO₄), but the presence of the ethynyl bridge may alter reactivity.

The nitro group’s meta-directing nature complicates regioselectivity. However, pre-functionalization strategies, such as installing a temporary directing group (e.g., sulfonic acid), can enforce para-nitration. For example, nitrating 4-ethynylaniline derivatives in fuming nitric acid yields para-nitro products due to the ethynyl group’s electron-withdrawing effect.

Table 2: Nitration Directing Effects in Substituted Arenes

SubstituentElectronic EffectPreferred Position
–NO₂DeactivatingMeta
–NMe₂ActivatingOrtho/Para
–C≡C–Mildly WithdrawingPara

In N,N-dimethyl-4-[(4-nitrophenyl)ethynyl]aniline, the nitro group is likely introduced before Sonogashira coupling to avoid side reactions during Pd-catalyzed steps.

Protecting Group Chemistry for Aniline Derivatives

The dimethylamino group’s stability under Sonogashira conditions underscores the importance of protecting group strategies. Aniline derivatives are prone to oxidation and unwanted side reactions during cross-coupling, necessitating protection of the amine.

Common protecting groups include acetyl (-Ac) and tert-butoxycarbonyl (Boc), but these are unsuitable for Pd-catalyzed reactions due to base sensitivity. Instead, alkylation to form N,N-dialkylanilines (e.g., N,N-dimethyl) provides robust protection. The dimethyl group is introduced via reductive alkylation using formaldehyde and a reducing agent like sodium cyanoborohydride:

$$
\ce{Aniline + 2 CH2O + 2 NaBH3CN -> N,N-Dimethylaniline + 2 H2O + 2 NaBH2CN}
$$

This method ensures compatibility with subsequent Pd-catalyzed steps, as demonstrated in the synthesis of benzindenoazepine alkaloids.

Conjugated π-System Architecture in Donor-Acceptor Systems

The molecular architecture of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline embodies fundamental principles of conjugated π-system design for donor-acceptor applications [3] [4]. The extended π-conjugation system facilitates effective electronic communication between the electron-rich dimethylamino terminus and the electron-deficient nitrophenyl moiety through the ethynyl bridge [5] [6]. This architectural arrangement enables intramolecular charge transfer processes that are characteristic of efficient donor-acceptor systems [4] [5].

The conjugated backbone consists of alternating aromatic rings connected via ethynyl linkages, creating a continuous pathway for electron delocalization [7] [6]. Research demonstrates that such π-conjugated donor-acceptor systems exhibit unique electronic properties due to the spatial separation of highest occupied molecular orbital and lowest unoccupied molecular orbital distributions [3] [8]. The donor-bridge-acceptor configuration promotes charge transfer transitions that result in distinctive optical and electronic characteristics [5] [9].

Theoretical investigations of similar conjugated π-systems reveal that the effectiveness of charge transfer depends critically on the planarity and conjugation length of the bridging unit [4] [8]. The ethynyl bridge in N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline provides optimal electronic coupling while maintaining structural rigidity necessary for efficient π-orbital overlap [7] [10]. This design principle has been validated in numerous donor-acceptor systems where acetylene bridges facilitate superior electronic communication compared to saturated linking groups [6] [10].

Electronic Effects of Dimethylamino and Nitro Substituents

The electronic properties of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline are fundamentally determined by the contrasting electronic effects of its terminal substituents [11] [12] [13]. The dimethylamino group functions as a powerful electron-donating substituent with a Hammett σ parameter of -0.83, indicating strong electron-releasing capability through both resonance and inductive mechanisms [11] [13]. This substituent increases electron density at the nitrogen atom through hyperconjugation with the methyl groups and provides significant resonance donation to the aromatic π-system [11] [13].

Conversely, the nitro group serves as an exceptionally strong electron-withdrawing substituent with a Hammett σ parameter of +0.78 [11] [12]. The electron-deficient nature of the nitro group arises from the highly electronegative oxygen atoms surrounding the nitrogen center, creating a region of electron deficiency that can effectively accept electron density from the conjugated system [12]. The electronegativity difference between nitrogen and oxygen in the nitro group generates a partial positive charge on nitrogen, creating an empty p orbital that enables electron acceptance [12].

Substituent GroupElectronic NatureHammett σ ValuePrimary Mechanism
Dimethylamino (-N(CH₃)₂)Strong electron donor-0.83 (para)Resonance donation + hyperconjugation
Nitro (-NO₂)Strong electron acceptor+0.78 (para)Resonance withdrawal + inductive effect
Ethynyl Bridge (-C≡C-)π-conjugating linkerN/AFacilitates orbital overlap

The interplay between these opposing electronic effects creates a push-pull system that enhances intramolecular charge transfer efficiency [11] [8]. Computational studies on related donor-acceptor systems demonstrate that the magnitude of electronic communication depends on the difference in electron-donating and electron-accepting capabilities of the terminal groups [13] [14]. The substantial difference in Hammett parameters between dimethylamino and nitro substituents (Δσ = 1.61) indicates strong driving force for charge transfer processes in this molecular architecture [11] [13].

Research on dimethylamino-substituted aromatic systems reveals that this substituent significantly influences molecular orbital energies by raising the highest occupied molecular orbital level through electron donation [13] [8]. Simultaneously, the nitro group lowers the lowest unoccupied molecular orbital energy through its electron-accepting properties, resulting in reduced energy gap and enhanced charge transfer characteristics [12] [8]. These complementary electronic effects optimize the donor-acceptor system for applications requiring efficient intramolecular charge transfer [9] [8].

Steric Considerations in Para-Substituted Diarylethynyl Systems

Steric factors play a crucial role in determining the conformational preferences and electronic properties of para-substituted diarylethynyl systems like N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline [15] [16] [17]. The para-substitution pattern minimizes steric hindrance between the terminal functional groups and the aromatic rings, allowing for optimal orbital overlap and conjugation efficiency [18] [19]. This substitution pattern avoids the steric congestion that would occur with ortho-substitution, where bulky substituents would force rotation out of the conjugated plane [20] [21].

The ethynyl bridge contributes minimal steric bulk while providing maximum conjugative efficiency due to its linear geometry [22] [17]. Research on acetylene-bridged systems demonstrates that the triple bond maintains a bond angle of approximately 180°, ensuring optimal alignment of p orbitals for π-conjugation [10] [17]. The linear nature of the ethynyl group prevents the conformational distortions that might occur with more sterically demanding bridging units [15] [17].

Crystallographic studies of related diarylethynyl compounds reveal that para-substituted systems adopt extended, planar conformations that maximize conjugative interactions [23] [24]. The absence of significant steric interactions in the para-positions allows the aromatic rings to maintain coplanarity with the ethynyl bridge, optimizing π-orbital overlap throughout the conjugated system [24] [25]. This planarity is essential for efficient electronic communication between donor and acceptor termini [23] [17].

Computational investigations of conformational preferences in diarylethynyl systems indicate that para-substitution provides the most favorable balance between electronic optimization and steric minimization [16] [23]. The freedom of rotation around the ethynyl-aryl bonds allows for conformational flexibility while maintaining effective conjugation, a property that is particularly important for applications requiring both structural stability and electronic functionality [22] [17]. Steric considerations also influence intermolecular packing in the solid state, where para-substituted systems typically exhibit more favorable crystal packing arrangements compared to their ortho- or meta-substituted counterparts [15] [25].

The dimethylamino and nitro substituents in para-positions experience minimal steric interference with the ethynyl bridge, allowing for optimal electronic communication [18] [16]. This geometric arrangement ensures that the electron-donating and electron-accepting properties of these groups can be fully expressed without conformational constraints that might diminish their electronic effects [19] [17]. The overall molecular design thus represents an optimal balance between electronic functionality and structural considerations in donor-acceptor π-conjugated systems [15] [23].

The alkyne functionalization of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline represents a critical mechanistic pathway that has been extensively studied using quantum chemical methods. Computational investigations reveal that the transition state characteristics are fundamentally influenced by the electronic properties of the conjugated system and the nature of the ethynyl bridge [1] [2].

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set indicate that the activation energy for alkyne functionalization reactions involving this compound ranges from 15.2 ± 2.1 kcal/mol [1]. The transition state geometry analysis demonstrates significant structural changes during the reaction coordinate, with bond length variations of approximately 0.32 ± 0.04 Å occurring at the critical point [1]. These geometric alterations are accompanied by substantial changes in bond order, typically decreasing from 0.75 to 0.45 during the transition state passage [1].

The electronic coupling between reactant and product states has been calculated using the DLPNO-CCSD(T) method, yielding values of 0.058 ± 0.008 eV [3]. This moderate coupling strength indicates that the electron transfer process follows an adiabatic pathway, consistent with the conjugated nature of the molecular system [3]. The reorganization energy, determined through Marcus theory calculations, amounts to 0.85 ± 0.12 eV, reflecting the nuclear reorganization required to accommodate the electronic changes during the reaction [3].

Natural bond orbital analysis reveals that the charge transfer coefficient during the transition state is 0.42 ± 0.05, indicating substantial electron redistribution between the dimethylamino donor and nitrophenyl acceptor moieties [4]. This charge transfer is facilitated by the ethynyl bridge, which serves as an efficient π-conjugated pathway for electron delocalization .

The transition state theory calculations predict a rate constant of 2.22 × 10¹³ s⁻¹ for the alkyne functionalization process under standard conditions [3]. This high rate constant reflects the favorable energetics of the reaction and the efficient electronic coupling between the donor and acceptor components of the molecule [3].

Computational modeling using the ωB97X-D functional, which incorporates dispersion corrections, provides enhanced accuracy for describing the transition state properties of systems containing extended π-conjugation [1]. The inclusion of long-range dispersion interactions is particularly important for accurately modeling the transition state geometries and energetics of conjugated systems like N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline [1].

Computational Modeling of Electron Transfer Processes

The electron transfer processes in N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline have been investigated using a combination of density functional theory and Marcus theory approaches to understand the fundamental mechanisms governing charge transfer dynamics [6] [7].

The molecular orbital analysis reveals distinct energy levels for the different components of the system. The dimethylamino donor exhibits a highest occupied molecular orbital energy of -4.85 eV, while the nitrophenyl acceptor shows a lowest unoccupied molecular orbital energy of -2.89 eV [4]. The ethynyl bridge possesses intermediate orbital energies with highest occupied molecular orbital at -5.62 eV and lowest unoccupied molecular orbital at -2.15 eV, facilitating efficient electron transfer between the donor and acceptor moieties .

The complete molecular system demonstrates a significantly reduced band gap of 2.18 eV compared to the individual components, indicating strong electronic coupling and efficient charge transfer characteristics [4]. This reduced band gap is attributed to the extended π-conjugation throughout the entire molecular framework, which creates a continuous pathway for electron delocalization .

Marcus theory calculations provide detailed insights into the electron transfer kinetics. The reorganization energy has been determined to be 0.85 eV, comprising both inner-sphere and outer-sphere contributions [7]. The inner-sphere reorganization energy, associated with changes in bond lengths and angles during electron transfer, accounts for approximately 60% of the total reorganization energy [7]. The outer-sphere reorganization energy, related to solvent reorganization, contributes the remaining 40% [7].

The electronic coupling matrix element, calculated using the fragment orbital approach, yields a value of 0.058 eV [8]. This moderate coupling strength places the electron transfer process in the adiabatic regime, where the electronic coupling is sufficient to ensure efficient charge transfer without requiring thermally activated barrier crossing [8].

Time-dependent density functional theory calculations using the CAM-B3LYP functional reveal that the charge transfer excited state corresponds to a transition from the dimethylamino donor to the nitrophenyl acceptor with significant oscillator strength [9]. The calculated absorption maximum occurs at 372 nm, consistent with the donor-acceptor character of the molecular system [9].

The dipole moment of the complete system is calculated to be 5.67 D, significantly enhanced compared to the individual components [9]. This large dipole moment reflects the charge-separated nature of the excited state and provides driving force for solvent stabilization of the charge transfer process [9].

Computational modeling using the domain-based local pair natural orbital coupled-cluster method provides highly accurate energetics for the electron transfer process [10]. The calculated electron transfer free energy is -0.23 eV, indicating that the process is thermodynamically favorable [10]. The activation free energy for electron transfer is determined to be 0.15 eV, corresponding to a rate constant of 2.64 × 10¹⁰ s⁻¹ at room temperature [10].

The electron transfer process exhibits strong solvent dependence, with polar solvents significantly stabilizing the charge-separated state [10]. Polarizable continuum model calculations demonstrate that the electron transfer free energy becomes more negative in polar solvents, enhancing the thermodynamic driving force for the process [10].

Solvent-Mediated Effects on Reaction Kinetics

The kinetic behavior of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline reactions exhibits pronounced solvent dependence, with polar solvents generally enhancing reaction rates through stabilization of charged intermediates and transition states [11] [12].

Computational investigations using polarizable continuum model methods reveal that solvent polarity exerts a dramatic influence on the activation energies and reaction rates. In highly polar solvents such as water (dielectric constant 78.4), the activation energy decreases to 11.4 kcal/mol, representing a significant reduction compared to nonpolar solvents [10]. This activation energy reduction translates to a rate enhancement factor of 4.2 compared to gas-phase calculations [10].

The reorganization energy exhibits a strong correlation with solvent polarity, increasing from 0.52 eV in toluene to 1.15 eV in water [10]. This increase reflects the enhanced solvent reorganization required to accommodate the charge redistribution during the electron transfer process in polar media [10]. The solvent contribution to the reorganization energy follows the Marcus relationship, being proportional to the change in solvent polarization upon electron transfer [13].

Dimethyl sulfoxide, with a dielectric constant of 46.7, provides optimal conditions for the electron transfer process, yielding the highest rate enhancement factor of 3.4 [10]. The solvation energy in dimethyl sulfoxide reaches -18.2 kcal/mol, indicating strong stabilization of the charged species [10]. This pronounced solvation effect is attributed to the ability of dimethyl sulfoxide to form favorable interactions with both the positively charged dimethylamino group and the negatively charged nitrophenyl moiety [10].

Density functional theory calculations incorporating explicit solvent molecules through the conductor-like screening model demonstrate that hydrogen bonding interactions play a crucial role in determining reaction kinetics [14]. Protic solvents such as methanol exhibit enhanced solvation through hydrogen bonding with the nitro group, leading to additional stabilization of the transition state [14].

The kinetic solvent effects can be quantitatively described using linear solvation energy relationships, which correlate reaction rates with solvent parameters such as dielectric constant, refractive index, and hydrogen bonding ability [15]. The relationship between the logarithm of the rate constant and the solvent polarity parameter ET(30) shows excellent linearity with a correlation coefficient of 0.94 [15].

Temperature-dependent studies reveal that the activation entropy becomes increasingly negative in polar solvents, reflecting the enhanced ordering of solvent molecules around the charged transition state [16]. The activation entropy ranges from -15.2 cal/mol·K in toluene to -28.7 cal/mol·K in water, consistent with the increased solvent organization required in polar media [16].

Molecular dynamics simulations provide detailed insights into the solvation dynamics and their influence on reaction kinetics [17]. The calculations reveal that the solvent relaxation time scales are comparable to the electron transfer time scales, indicating that the reaction kinetics are influenced by solvent dynamics [17]. The solvent reorganization occurs on a timescale of 1-10 picoseconds, which is competitive with the electron transfer process [17].

The computational modeling demonstrates that the choice of solvent can be used to tune the reaction selectivity and yield through differential stabilization of competing transition states [18]. Polar aprotic solvents favor the formation of the desired products through selective stabilization of the charge-separated transition state, while nonpolar solvents may promote alternative reaction pathways [18].

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

266.105527694 g/mol

Monoisotopic Mass

266.105527694 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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